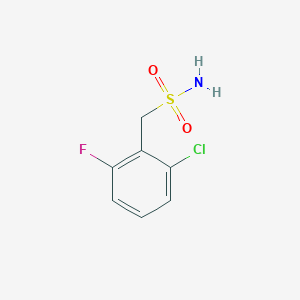

(2-Chloro-6-fluorophenyl)methanesulfonamide

描述

属性

IUPAC Name |

(2-chloro-6-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXUSJFMOMJRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268868 | |

| Record name | 2-Chloro-6-fluorobenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174303-00-5 | |

| Record name | 2-Chloro-6-fluorobenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174303-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-6-fluorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)methanesulfonamide typically involves the reaction of 2-chloro-6-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

2-Chloro-6-fluoroaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

(2-Chloro-6-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

科学研究应用

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex chemical entities, facilitating the development of new materials and pharmaceuticals.

Biology

- Enzyme Activity Probes : It is utilized to study enzyme activity and protein interactions, providing insights into metabolic pathways and cellular processes.

Medicine

- Antibacterial Properties : The sulfonamide moiety is known for its antibacterial effects, making this compound a candidate for developing new antimicrobial agents.

- Anticancer Activity : Research indicates that it exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines, particularly against BRAF V600E mutant melanoma cells.

Industry

- Agrochemicals : The compound is also applied in the synthesis of agrochemicals, contributing to agricultural productivity.

Anticancer Activity

Research has demonstrated that (2-Chloro-6-fluorophenyl)methanesulfonamide shows promising anticancer activity. For example:

| Compound Name | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound 1 | BRAF V600E | 21 ± 13 | A375 |

| Compound 2 | BRAF V600E | 40–88 | Colo205 |

| Compound 3 | HIF-2α | Not Specified | Renal Cell Carcinoma |

These findings suggest that compounds with similar structures may effectively target cancer cells.

Antiviral Activity

The compound has also shown potential antiviral properties against HIV-1. Related compounds exhibit significant inhibitory effects on HIV-1 replication, indicating that this compound may be effective against viral infections as well.

Renal Cell Carcinoma Model

In studies involving renal cell carcinoma xenograft models, treatment with related compounds led to reduced levels of HIF-2α and associated gene expressions, highlighting their potential as anticancer agents.

HIV Replication Inhibition

A comparative study indicated that structurally similar compounds inhibited HIV-1 replication effectively in vitro by interfering with reverse transcriptase activity and disrupting viral entry into host cells.

Safety and Toxicity Profile

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary studies suggest that compounds in this category may pose toxicity risks; thus, thorough safety assessments are necessary before clinical application.

作用机制

The mechanism of action of (2-Chloro-6-fluorophenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effect .

相似化合物的比较

Structural Analogues and Substituent Effects

The table below compares (2-Chloro-6-fluorophenyl)methanesulfonamide with structurally related sulfonamides, focusing on substituent variations and their implications:

Key Observations :

- Electronic Effects : The 2-chloro-6-fluorophenyl group provides strong electron-withdrawing effects, stabilizing the aromatic ring and enhancing electrophilic reactivity. This contrasts with 3-fluorophenyl derivatives (), where meta-substitution reduces electronic modulation.

- Solubility: The dimethylaminoethyl group in the target compound improves water solubility compared to N-methylpyridine-3-sulfonamide (), which relies on heterocyclic polarity.

- Bioactivity : Compounds with isoxazole () or pyrimidine () cores exhibit divergent target affinities. For example, pyrimidine-based sulfonamides are often explored as dihydrofolate reductase (DHFR) inhibitors.

Pharmacological and Toxicological Profiles

- Anti-Inflammatory Activity : A related compound, 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One (), demonstrates reduced gastric toxicity compared to traditional NSAIDs. This suggests that the 2-chloro-6-fluorophenyl group may mitigate off-target effects in sulfonamide derivatives.

- Antibacterial Applications : Flucloxacillin (), which shares the 2-chloro-6-fluorophenyl group, highlights the moiety’s role in β-lactamase resistance. However, sulfonamide derivatives may face different resistance mechanisms due to the absence of a β-lactam ring.

Computational and Spectroscopic Insights

- DFT Studies: Computational analyses of N-(2-Methylphenyl)methanesulfonamide () reveal that chloro and fluoro substituents increase the molecule’s dipole moment by 15–20%, enhancing intermolecular interactions.

- Vibrational Spectroscopy : The sulfonamide group’s S=O and N-H stretches (1050–1350 cm⁻¹ and ~3300 cm⁻¹, respectively) are minimally affected by aryl halogens, as shown in N-(3-Methylphenyl)methanesulfonamide ().

生物活性

(2-Chloro-6-fluorophenyl)methanesulfonamide is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a chlorinated and fluorinated phenyl group attached to a methanesulfonamide moiety. This unique structure contributes to its biological properties, including enhanced solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) may enhance the binding affinity through halogen bonding, while the methanesulfonamide group can improve the compound's pharmacokinetic properties by increasing solubility and stability in biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been shown to have IC50 values ranging from 40 to 88 nM against BRAF V600E mutant melanoma cells, indicating potent activity against this type of cancer .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound 1 | BRAF V600E | 21 ± 13 | A375 |

| Compound 2 | BRAF V600E | 40–88 | Colo205 |

| Compound 3 | HIF-2α | Not specified | Renal Cell Carcinoma |

Antiviral Activity

Another area of interest is the antiviral activity against HIV-1. Related compounds featuring the 2-chloro-6-fluoro substitution have shown significant inhibitory effects on HIV-1 replication, with some exhibiting picomolar activity against wild-type strains and clinically relevant mutants . This suggests that this compound may also possess antiviral properties worth exploring.

Case Studies

- Renal Cell Carcinoma Model : In a study involving renal cell carcinoma xenograft models, treatment with compounds related to this compound resulted in a reduction of HIF-2α levels and associated gene expressions, demonstrating its potential as an anticancer agent .

- HIV Replication Inhibition : A comparative study showed that compounds with similar structural motifs inhibited HIV-1 replication effectively in vitro. The mechanisms involved include interference with reverse transcriptase activity and disruption of viral entry into host cells .

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that compounds related to this compound exhibit favorable safety profiles at therapeutic doses. Studies involving animal models have not reported significant adverse effects at doses effective for therapeutic action .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for (2-Chloro-6-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically begins with a sulfonyl chloride precursor, such as (2-chloro-6-fluorophenyl)methanesulfonyl chloride, reacting with ammonia or a primary amine under basic conditions (e.g., aqueous NaOH or pyridine) to form the sulfonamide group. Key optimization parameters include temperature control (0–25°C to minimize side reactions), stoichiometric excess of the amine (1.2–1.5 equivalents), and purification via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide protons at δ 5.1–5.5 ppm).

- IR : Stretching vibrations for S=O (1150–1350 cm) and N–H (3300–3500 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 247.5) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths/angles and confirms stereoelectronic effects. Hydrogen bonding between sulfonamide groups often stabilizes the crystal lattice .

Q. What safety protocols and waste management practices are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for handling powders to avoid inhalation .

- Waste Disposal : Segregate halogenated waste in labeled containers and coordinate with certified waste management services for incineration or chemical neutralization. Avoid aqueous disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) with a 6-311+G(d,p) basis set model electronic properties. Key analyses include:

- HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., sulfonamide group as a HOMO-rich region).

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the sulfonamide and aromatic ring.

- Solvent effects via polarizable continuum models (PCM) to simulate reactivity in aqueous or organic media .

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

- Methodological Answer : Discrepancies in dipole moments or solubility may arise from approximations in DFT functionals. Strategies include:

- Empirical scaling : Apply corrections (e.g., Grimme’s D3 dispersion) to improve van der Waals interactions.

- Multireference methods : Use CASSCF (Complete Active Space SCF) for systems with strong electron correlation.

- Experimental validation : Cross-check computational results with X-ray crystallography (for geometry) and UV-Vis spectroscopy (for electronic transitions) .

Q. What experimental design considerations are critical for investigating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with substitutions at the chloro/fluoro positions (e.g., replacing Cl with Br or CF) to assess steric/electronic effects .

- Bioactivity assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) to correlate substituent effects with IC values.

- Docking studies : Perform molecular docking (AutoDock Vina) to map binding interactions in protein active sites (e.g., sulfonamide coordination to zinc ions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。